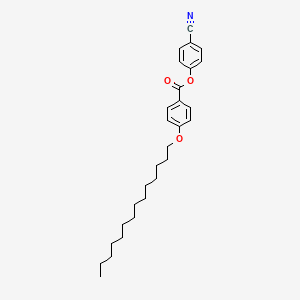

4-Cyanophenyl 4-(tetradecyloxy)benzoate

説明

Significance of Anisotropic Molecular Assemblies in Contemporary Science

Anisotropic molecular assemblies are materials in which the physical properties vary with the direction of measurement. This directionality arises from the ordered arrangement of constituent molecules, a stark contrast to the uniform, isotropic nature of conventional liquids or amorphous solids. researchgate.net The significance of these assemblies lies in their ability to manipulate light, electric fields, and heat in predictable ways. researchgate.net For instance, the orientation-dependent interaction with light is the fundamental principle behind liquid crystal displays (LCDs). In nanotechnology, the self-assembly of anisotropic nanoparticles allows for the bottom-up fabrication of complex superstructures with emergent collective properties for applications in sensing and catalysis. This precise control over matter at the nanoscale opens up avenues for creating materials with tailored functionalities, from photonic bandgaps to novel electronic behaviors. researchgate.net

Overview of Calamitic Mesogenic Compounds in Fundamental and Applied Research

Among the most studied anisotropic materials are those formed by calamitic, or rod-like, mesogenic compounds. These molecules typically consist of a rigid core, often composed of phenyl rings, and flexible terminal groups, such as alkyl chains. This molecular architecture is crucial for the formation of liquid crystal phases (mesophases), which are intermediate states of matter between a crystalline solid and an isotropic liquid.

In these mesophases, such as the nematic and smectic phases, the molecules exhibit long-range orientational order, aligning their long axes along a common direction. This ordered yet fluid nature makes them highly responsive to external stimuli like electric fields, a property extensively utilized in display technologies. Fundamental research into calamitic mesogens explores the intricate relationships between molecular structure and the resulting mesomorphic behavior, aiming to understand how modifications to the core or terminal chains influence phase transitions and physical properties. Applied research focuses on leveraging these properties for devices such as optical shutters, spatial light modulators, and advanced sensor systems.

Rationale for In-Depth Academic Investigation of 4-Cyanophenyl 4-(tetradecyloxy)benzoate

The specific compound, 4-Cyanophenyl 4-(tetradecyloxy)benzoate, is a member of the cyanophenyl benzoate (B1203000) family of calamitic mesogens. The academic interest in this and related molecules is driven by several key structural features:

The Cyano (CN) Group: The terminal cyano group imparts a strong dipole moment along the principal molecular axis. This feature is critical for achieving a high positive dielectric anisotropy, which is the difference between the dielectric permittivity measured parallel and perpendicular to the molecular director. A large positive dielectric anisotropy is a prerequisite for low-voltage switching in twisted nematic LCDs.

The Phenyl Benzoate Core: This rigid, aromatic core provides the necessary structural anisotropy and stability to promote the formation of liquid crystal phases over a useful temperature range.

The Long Alkoxy Chain (C14H29O-): The tetradecyloxy chain is a long, flexible terminal group. In homologous series of calamitic liquid crystals, the length of the alkyl or alkoxy chain significantly influences the type of mesophase formed and the transition temperatures. Longer chains tend to stabilize more ordered smectic phases over the nematic phase due to increased intermolecular van der Waals forces.

Investigating 4-Cyanophenyl 4-(tetradecyloxy)benzoate allows researchers to probe the effects of a long alkoxy chain on the mesomorphic and physical properties within the well-established framework of cyanophenyl-based liquid crystals. Understanding these structure-property relationships is crucial for the rational design of new materials with specific, predictable phase behaviors and electro-optical characteristics. The study of this compound contributes to a deeper understanding of how intermolecular forces, driven by both the polar cyano group and the nonpolar alkyl chain, govern self-assembly into functional anisotropic structures.

Scope and Objectives of the Comprehensive Research Outline

This article provides a focused examination of 4-Cyanophenyl 4-(tetradecyloxy)benzoate. The primary objectives are to:

Detail the established synthetic pathways for the key precursor, 4-(tetradecyloxy)benzoic acid, and the subsequent esterification to form the final compound.

Present the expected mesomorphic properties and phase transition behavior, based on data from homologous series of 4-cyanophenyl 4-alkoxybenzoates.

Tabulate the key physicochemical data to provide a clear, structured overview of the compound's characteristics.

This research outline is designed to deliver a scientifically accurate and thorough profile of 4-Cyanophenyl 4-(tetradecyloxy)benzoate, consolidating available knowledge and providing a foundation for further investigation into its potential applications in advanced materials science.

Research Findings and Data

Synthesis and Characterization

The synthesis of 4-Cyanophenyl 4-(tetradecyloxy)benzoate is typically achieved through a two-step process. The first step involves the preparation of the precursor, 4-(tetradecyloxy)benzoic acid. This is commonly synthesized via a Williamson ether synthesis, where methyl 4-hydroxybenzoate (B8730719) is alkylated with 1-bromotetradecane (B124005) in the presence of a base like potassium carbonate. The resulting methyl ester is then hydrolyzed to the carboxylic acid.

The second step is the esterification of 4-(tetradecyloxy)benzoic acid with 4-cyanophenol. This reaction is often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net Purification is typically performed using column chromatography.

Table 1: Physicochemical and Mesomorphic Properties

While specific experimental data for 4-Cyanophenyl 4-(tetradecyloxy)benzoate is not widely published, its properties can be reliably inferred from studies on the homologous series of 4-cyanophenyl 4-(n-alkoxy)benzoates. The transition temperatures generally show a predictable trend with increasing alkoxy chain length.

| Property | Value / Description |

| Chemical Formula | C28H37NO3 |

| Molecular Weight | 435.61 g/mol |

| Molecular Structure | Rod-like (Calamitic) |

| Key Functional Groups | Terminal Cyano (CN) group, Ester linkage (-COO-), Tetradecyloxy (-OC14H29) chain |

| Expected Mesophases | Smectic A, Nematic |

| Expected Crystal to Mesophase Transition | ~80-90 °C |

| Expected Mesophase to Isotropic Transition | ~95-105 °C |

Note: Transition temperatures are estimates based on trends in homologous series. Actual values require experimental verification.

特性

CAS番号 |

194662-94-7 |

|---|---|

分子式 |

C28H37NO3 |

分子量 |

435.6 g/mol |

IUPAC名 |

(4-cyanophenyl) 4-tetradecoxybenzoate |

InChI |

InChI=1S/C28H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-31-26-20-16-25(17-21-26)28(30)32-27-18-14-24(23-29)15-19-27/h14-21H,2-13,22H2,1H3 |

InChIキー |

GLSOQEUPONFCAK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization Pathways for Benzoate Based Mesogens

Precursor Synthesis and Intermediate Functionalization Strategies for 4-Cyanophenyl 4-(tetradecyloxy)benzoate

The assembly of the target mesogen is predicated on the successful synthesis of its two key building blocks: 4-(tetradecyloxy)benzoic acid and 4-cyanophenol.

The synthesis of 4-(tetradecyloxy)benzoic acid is typically achieved through a two-step process. The first step is a Williamson ether synthesis, where a long alkyl chain is attached to a phenolic precursor. This is followed by the hydrolysis of an ester group to yield the desired carboxylic acid.

A common route begins with the alkylation of a 4-hydroxybenzoate (B8730719) ester, such as ethyl 4-hydroxybenzoate. nih.govtubitak.gov.tr This reaction is conducted by treating the ester with 1-bromotetradecane (B124005) in the presence of a weak base, like potassium carbonate (K₂CO₃), and a suitable solvent, such as 2-butanone. The mixture is heated under reflux for an extended period, typically 24 hours, to ensure complete reaction.

The subsequent step is the saponification (hydrolysis) of the resulting ester, ethyl 4-(tetradecyloxy)benzoate. This is accomplished by heating the ester with a strong base, commonly a 10 N aqueous solution of sodium hydroxide (NaOH) in ethanol, under reflux for approximately 12 hours. nih.govtubitak.gov.tr Acidification of the reaction mixture then precipitates the final product, 4-(tetradecyloxy)benzoic acid. The structure and purity of the synthesized compounds are confirmed using analytical techniques like FT-IR and NMR spectroscopy. ias.ac.in

Table 1: Representative Synthesis Protocol for 4-(tetradecyloxy)benzoic Acid

| Step | Reaction | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Etherification | Ethyl 4-hydroxybenzoate, 1-bromotetradecane, K₂CO₃ | 2-butanone, Reflux, 24 h |

| 2 | Hydrolysis | Ethyl 4-(tetradecyloxy)benzoate, 10 N NaOH (aq) | Ethanol, Reflux, 12 h |

One prominent method involves the ammoxidation of p-cresol. chemicalbook.comchemdad.com Other routes start from different precursors. For instance, 4-cyanophenol can be produced from the reaction of 4-bromophenol with copper(I) cyanide or from 4-chlorobenzonitrile with sodium methoxide. chemicalbook.comchemdad.comchemicalbook.com Another approach is the catalyzed gas-phase reaction of ethyl 4-hydroxybenzoate with ammonia. chemicalbook.comchemdad.com

A method suitable for industrial production starts from para-hydroxybenzoic acid, which is converted to para-hydroxybenzamide and then dehydrated to form 4-cyanophenol. guidechem.com This process is noted for its use of readily available raw materials and mild process conditions. guidechem.com An alternative synthesis involves the reaction of para-hydroxybenzaldehyde with hydroxylamine hydrochloride, which can be catalyzed by a tungsten catalyst, offering a simple one-step process. guidechem.com

Table 2: Common Synthetic Routes to 4-Cyanophenol

| Starting Material | Key Reagents/Process | Reference |

|---|---|---|

| p-Cresol | Ammoxidation | chemicalbook.comchemdad.com |

| 4-Bromophenol | Copper(I) cyanide | chemicalbook.comchemicalbook.com |

| 4-Chlorobenzonitrile | Sodium methoxide | chemicalbook.comchemicalbook.com |

| p-Hydroxybenzoic acid | Amination, then dehydration | guidechem.com |

Esterification and Coupling Reactions for Target Compound Assembly

The final step in synthesizing 4-Cyanophenyl 4-(tetradecyloxy)benzoate is the formation of an ester linkage between the carboxyl group of 4-(tetradecyloxy)benzoic acid and the hydroxyl group of 4-cyanophenol.

Several esterification methods can be employed for this transformation. A widely used and highly effective method for coupling carboxylic acids and phenols, particularly in the synthesis of complex esters like liquid crystals, is the Steglich esterification. nih.govtubitak.gov.tr This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) at room temperature for about 24 hours. nih.govtubitak.gov.tr

Alternatively, acid-catalyzed esterification, a more classical approach, can be used. This involves heating the carboxylic acid and phenol in the presence of a strong acid catalyst like sulfuric acid or 4-methylbenzene-1-sulfonic acid. uwimona.edu.jmlibretexts.orgcore.ac.uk The reaction often requires the removal of water to drive the equilibrium towards the product.

Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. This is achieved by reacting 4-(tetradecyloxy)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with 4-cyanophenol, usually in the presence of a base like pyridine to neutralize the HCl byproduct.

Achieving a high yield of a pure product is paramount in mesogen synthesis, as even minor impurities can significantly disrupt the formation of liquid crystal phases. To optimize the yield in DCC/DMAP coupling reactions, it is crucial to use anhydrous solvents and reactants to prevent the hydrolysis of DCC and the activated acid intermediate. nih.gov Using a slight excess of the phenol component can also help drive the reaction to completion.

The primary byproduct in the DCC-mediated esterification is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can often be removed by filtration. However, any remaining DCU or unreacted starting materials must be removed in subsequent purification steps.

Purity is the most critical factor. The final product must be rigorously purified to remove any starting materials, catalysts, and byproducts. The presence of ionic impurities, in particular, can be detrimental to the electro-optical properties of the final liquid crystal device.

Advanced Purification Techniques for High-Purity Liquid Crystalline Compounds

The performance of liquid crystalline materials is critically dependent on their purity. Therefore, advanced and often multiple purification techniques are employed to achieve the required quality.

Recrystallization : This is the most common primary purification method. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. For benzoate (B1203000) esters, solvents like ethanol are often effective. uwimona.edu.jm

Column Chromatography : This technique is highly effective for separating the target compound from byproducts and unreacted starting materials with different polarities. tubitak.gov.tr Silica gel is a common stationary phase for the purification of benzoate-based mesogens. tubitak.gov.tr

Zone Refining : For achieving ultra-high purity, zone refining is a powerful technique. tandfonline.comaip.orgresearchgate.net In this method, a narrow molten zone is passed through a solid column of the material. Impurities, which are typically more soluble in the molten phase, are swept to one end of the column, leaving behind highly purified material.

Ion Removal Techniques : Since ionic contaminants can drastically affect the electrical properties of liquid crystals, specific methods are used to remove them. These can include treatment with ion-exchange resins or doping the liquid crystal with nanoparticles or porous metal-organic frameworks (MOFs) that can trap ions. aip.orgresearchgate.netoptica.org Another novel approach involves applying an electric field to the material to drive ionic species out. google.com

Sublimation : For compounds that are stable at elevated temperatures and have a sufficient vapor pressure, vacuum sublimation can be an effective purification method, particularly for removing non-volatile impurities. aip.orgresearchgate.net

Table 3: Comparison of Purification Techniques for Liquid Crystalline Compounds

| Technique | Principle | Target Impurities | Efficacy |

|---|---|---|---|

| Recrystallization | Differential solubility | Byproducts, unreacted starting materials | Good |

| Column Chromatography | Differential adsorption/polarity | Byproducts, isomers, starting materials | Very Good |

| Zone Refining | Differential solubility in melt vs. solid | Trace impurities | Excellent (for ultra-purity) |

| Ion Exchange/Adsorption | Ion trapping | Ionic species | Excellent (for ionic purity) |

Analogous Compound Synthesis and Systematic Structural Variations

The mesomorphic properties of benzoate-based liquid crystals, such as 4-Cyanophenyl 4-(tetradecyloxy)benzoate, are highly dependent on their molecular structure, particularly the length of the flexible alkoxy chains. researchgate.net The synthesis and study of homologous series, where the number of carbon atoms (n) in the alkoxy chain (-OCnH2n+1) is systematically varied, is a common strategy to understand these structure-property relationships. researchgate.neticm.edu.pl

For the homologous series of 4-cyanophenyl 4-n-alkoxybenzoates (CPnOB), the liquid crystalline behavior changes predictably with increasing chain length. researchgate.netoup.com Shorter alkoxy chains typically favor the formation of a nematic (N) phase, while longer chains promote the emergence of more ordered smectic A (SmA) phases. researchgate.net

| Compound (n) | Mesomorphic Phase Sequence |

| n = 5-8 | Crystal (Cr) → Nematic (N) → Isotropic (I) |

| n = 9-11 | Crystal (Cr) → Smectic A (SmA) → Nematic (N) → Isotropic (I) |

| n = 12, 14 | Crystal (Cr) → Smectic A (SmA) → Isotropic (I) |

| (Data compiled from multiple sources describing the general behavior of the CPnOB series) researchgate.net |

This trend is attributed to the increasing van der Waals forces between the longer alkyl chains, which favor the layered arrangement characteristic of the smectic phase over the orientationally ordered but positionally random nematic phase. The synthesis of these homologous series typically involves the esterification of 4-n-alkoxybenzoic acids with 4-cyanophenol.

Modifying the rigid core of benzoate-based mesogens by introducing lateral substituents is another powerful tool for tuning their liquid crystalline properties. tandfonline.comresearchgate.net Lateral substituents are functional groups attached to the sides of the aromatic rings, perpendicular to the long molecular axis. benthamdirect.com

The introduction of such groups, for example, a methyl (-CH3) or methoxy (-OCH3) group, increases the breadth of the molecule. benthamdirect.combenthamdirect.com This increased width can disrupt the molecular packing and reduce the lateral intermolecular attractions. benthamdirect.com Consequently, the thermal stability of the mesophases is generally lowered, as reflected by a decrease in the clearing temperature (the temperature of the transition from the liquid crystal phase to the isotropic liquid phase). benthamdirect.com

For example, studies on various four-ring azo-ester liquid crystals showed that the introduction of a lateral methyl group significantly influences mesophase stability. researchgate.net While all compounds in some series remained mesogenic, the presence of the lateral group often altered the temperature range of the nematic and smectic phases. tandfonline.comresearchgate.net The effect is highly dependent on the nature, size, and position of the substituent. benthamdirect.com While small groups like fluorine may have a nuanced effect, bulkier groups generally lead to a more pronounced depression of the clearing temperatures and can even suppress mesophase formation altogether if the disruption to molecular packing is too severe. benthamdirect.combenthamdirect.com

Molecular Architecture and Supramolecular Assembly Principles

The self-assembly of 4-Cyanophenyl 4-(tetradecyloxy)benzoate into ordered liquid crystalline phases is a direct consequence of its anisotropic molecular shape and the specific intermolecular interactions facilitated by its functional groups.

Influence of the 4-Cyanophenyl Moiety on Molecular Polarity and Intermolecular Interactions

The 4-cyanophenyl moiety is a critical component that introduces significant polarity to the molecule. This polarity is a driving force in the formation of the liquid crystalline phases.

| Feature | Influence on 4-Cyanophenyl 4-(tetradecyloxy)benzoate |

| Terminal Cyano Group | Induces a strong dipole moment along the molecular axis. |

| Dipole-Dipole Interactions | Promote parallel or antiparallel molecular alignment. |

| Anisotropic Alignment | Facilitates the formation of nematic and smectic liquid crystal phases. |

| Dielectric Anisotropy | Leads to a positive dielectric anisotropy, allowing for switching in electric fields. |

Furthermore, the nitrogen atom of the cyano group, with its lone pair of electrons, can act as a hydrogen bond acceptor. libretexts.orgresearchgate.netrsc.org In the absence of strong hydrogen bond donors within the structure of 4-Cyanophenyl 4-(tetradecyloxy)benzoate itself, it can form hydrogen bonds with surrounding molecules, including impurities or other components in a mixture. researchgate.net These interactions, though often weaker than dipole-dipole forces, play a role in the specific packing and ordering within the supramolecular assembly. nih.gov

Contribution of the Tetradecyloxy Chain to Molecular Self-Organization

The long, flexible tetradecyloxy chain (–O(CH₂)₁₃CH₃) at the other end of the molecule provides a contrasting element to the rigid, polar core and is instrumental in the formation of higher-ordered smectic phases.

A key principle governing the self-organization of molecules with long alkyl chains is microphase segregation. researchgate.netnih.gov The incompatible nature of the flexible, non-polar alkyl chains and the rigid, polar aromatic cores leads to their separation into distinct nanodomains. This segregation drives the formation of smectic phases, where the aromatic cores form layers separated by layers of interdigitated or non-interdigitated alkyl chains. acs.org The length of the alkyl chain is a determining factor in the type of smectic phase formed; longer chains, such as the tetradecyloxy group, tend to promote the formation of more ordered smectic phases (e.g., Smectic A) due to stronger van der Waals interactions between the chains. mdpi.comacs.orgacs.org This can also lead to the induction of smectic phases in mixtures with other liquid crystals. nih.gov

| Alkyl Chain Characteristic | Effect on Self-Organization |

| Conformational Flexibility | Allows for adaptation to ordered packing in mesophases. |

| Steric Effects | Influences molecular packing and favors layered structures. |

| Microphase Segregation | Drives the formation of smectic phases by separating polar cores and non-polar chains. |

| Chain Length (Tetradecyl) | Promotes the formation of stable and well-defined smectic layers. |

Conformational Dynamics and Rigidity of the Benzoate (B1203000) Ester Linkage

Rotational Barriers and Molecular Shape Anisotropy

The barrier to rotation around the phenyl-carbonyl bond in esters like methyl benzoate has been investigated, and similar principles apply here. nih.gov The planarity of the ester group with the adjacent phenyl ring is energetically favored due to π-electron delocalization. Deviation from this planarity incurs an energy penalty, creating a rotational barrier. Theoretical calculations on phenyl benzoate have estimated these barriers, which are crucial for understanding the degree of molecular flexibility. researchgate.net

Table 1: Calculated Rotational Barriers for Phenyl Benzoate Analogs Data extrapolated from studies on simpler benzoate esters to illustrate the concept.

| Torsional Motion | Method | Calculated Rotational Barrier (kJ/mol) |

| Phenyl Torsion (Ph-O) | B3LYP/6-31+G | ~8-12 |

| Phenyl Torsion (Ph-C) | B3LYP/6-31+G | ~15-20 |

Note: These values are illustrative, based on computational studies of phenyl benzoate, and serve as an approximation for the core structure of 4-Cyanophenyl 4-(tetradecyloxy)benzoate. researchgate.net

Inter-ring Torsional Angles and Planarity of the Mesogenic Core

The planarity of the aromatic core is a decisive factor in the strength of the anisotropic intermolecular interactions. A more planar, linear molecule can pack more efficiently and exhibit stronger dispersion forces, which stabilizes the liquid crystalline state. The planarity of the 4-cyanophenyl benzoate core is primarily dictated by the torsional (dihedral) angle between the two phenyl rings.

X-ray diffraction studies on structurally related cyanophenyl benzoate derivatives provide precise measurements of this angle in the solid state. For example, in 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral angle between the biphenyl (B1667301) rings is 38.14 (2)°. nih.gov Similarly, in the mesogenic 4-cyanophenyl-4'-n-pentylthiolbenzoate, the two phenyl rings are also found to be twisted relative to each other. electronicsandbooks.com This non-planarity is a common feature, representing a compromise between the steric hindrance of the ortho-hydrogens on adjacent rings and the electronic effects favoring conjugation. While a fully planar conformation might seem optimal for creating a rod-like shape, a twisted conformation is often the ground-state reality.

Table 2: Experimental Inter-ring Dihedral Angles in Related Compounds Data from single-crystal X-ray diffraction studies.

| Compound | Dihedral Angle Between Phenyl Rings | Reference |

| 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate | 38.14 (2)° | nih.gov |

| 4-cyanophenyl-4'-n-pentylthiolbenzoate | Twisted Conformation | electronicsandbooks.com |

Note: These values from related structures suggest a significantly non-planar mesogenic core for 4-Cyanophenyl 4-(tetradecyloxy)benzoate.

Theoretical Frameworks for Condensed Phase Ordering and Mesophase Formation

The transition from a disordered isotropic liquid to an ordered liquid crystalline phase is a complex phenomenon driven by the subtle interplay of intermolecular forces and entropy. Theoretical and computational models are essential for understanding the mechanisms that lead to this self-assembly.

Computational Modeling of Molecular Packing and Inter-molecular Forces

Molecular dynamics (MD) and Monte Carlo simulations are powerful tools for investigating the behavior of liquid crystal molecules in condensed phases. researchgate.netazom.com These methods use force fields to calculate the potential energy of a system as a function of its atomic coordinates, allowing for the simulation of molecular motion and organization. aip.orgresearchgate.net

For a molecule like 4-Cyanophenyl 4-(tetradecyloxy)benzoate, the key intermolecular forces are:

Dipole-Dipole Interactions: The terminal cyano (-C≡N) group possesses a strong dipole moment. These dipoles lead to strong, antiparallel correlations between neighboring molecules, which is a critical factor in the formation of smectic phases.

Van der Waals Forces: These attractive dispersion forces act along the entire length of the molecule. The large surface area of the aromatic core and the long alkyl chain generate substantial van der Waals interactions, which favor parallel alignment of the molecules.

Steric Repulsion: The shape of the molecule dictates how closely molecules can pack, a purely repulsive interaction that is highly anisotropic.

Computational studies on cyanobiphenyls and related esters have quantified these interactions. researchgate.netaps.org The total interaction energy of a molecular pair can be deconstructed into stacking (face-to-face), in-plane (side-by-side), and terminal (end-to-end) components. researchgate.net Simulations show that the antiparallel arrangement of cores, driven by the strong cyano dipole, is energetically favorable and foundational to the packing structure in smectic phases. aip.org

Table 3: Illustrative Intermolecular Interaction Energy Components Conceptual data based on computational studies of cyanobiphenyls. researchgate.netaps.org

| Interaction Type | Primary Contributing Force | Role in Ordering |

| Stacking (Core-Core) | Van der Waals, π-π interactions | Promotes parallel alignment |

| In-Plane (Side-by-Side) | Van der Waals | Contributes to lateral packing |

| Terminal (End-to-End) | Dipole-Dipole (from -CN) | Drives antiparallel pairing and layer formation |

Formation Mechanisms of Ordered Liquid Crystalline Phases

The formation of nematic and smectic phases can be understood through theoretical models such as the Maier-Saupe theory and its extensions. aps.orgcam.ac.uknih.govaps.org The Maier-Saupe theory provides a mean-field framework where the ordering of a single molecule is influenced by the average orientation of its neighbors. cam.ac.uk It successfully predicts a first-order phase transition from an isotropic liquid to a nematic phase, where molecules exhibit long-range orientational order but no positional order. nih.govaps.org

For long-chain molecules like 4-Cyanophenyl 4-(tetradecyloxy)benzoate, the formation of smectic phases is also expected. The McMillan model, an extension of Maier-Saupe theory, incorporates translational order to describe the smectic A phase. aps.orgarxiv.org This model posits that the tendency for molecules to form layers is driven by the segregation of the incompatible molecular segments (rigid aromatic cores and flexible alkyl chains) and the strong antiparallel correlations induced by the terminal dipoles.

The mechanism proceeds as follows:

Isotropic to Nematic: Upon cooling, the anisotropic van der Waals and steric interactions overcome thermal energy, causing the molecules to align along a common direction (the director), forming the nematic phase.

Nematic to Smectic A: With further cooling, the strong antiparallel dipole-dipole interactions of the cyano groups and the micro-segregation of the tetradecyloxy chains from the aromatic cores lead to the formation of a one-dimensional periodic structure. The molecules organize into layers with their long axes, on average, perpendicular to the layer planes, characteristic of the Smectic A (SmA) phase. The interdigitation of the long alkyl chains is a key feature stabilizing this layered arrangement.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the molecular structure of 4-Cyanophenyl 4-(tetradecyloxy)benzoate. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamics of the molecule.

In an isotropic solution, typically using a solvent like deuterated chloroform (B151607) (CDCl₃), the rapid tumbling of molecules averages out anisotropic interactions, resulting in sharp, well-resolved NMR signals. ¹H and ¹³C NMR spectra are used to verify the molecular composition and the connectivity of atoms.

The ¹H NMR spectrum confirms the presence of all expected proton environments. The aromatic protons of the 4-cyanophenyl and benzoate (B1203000) units typically appear as multiplets or doublets in the downfield region (around 7.0-8.2 ppm). The protons of the methylene (B1212753) group adjacent to the ester oxygen (-OCH₂-) are observed at approximately 4.05 ppm as a triplet, while the long chain of methylene groups in the tetradecyloxy tail creates a complex multiplet in the 1.20-1.83 ppm range. nih.gov The terminal methyl group (-CH₃) of the alkyl chain appears as a distinct triplet at around 0.88 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms in the aromatic rings, the ester carbonyl group (C=O), and the cyano group (C≡N) all have characteristic chemical shifts. The carbonyl carbon is typically found around 164-165 ppm, while the cyano carbon appears near 118-119 ppm. The various aromatic carbons resonate between 115 and 155 ppm, and the carbons of the aliphatic chain are found in the upfield region (14-70 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Cyanophenyl 4-(tetradecyloxy)benzoate Data is extrapolated from the closely related compound 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate. nih.gov

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Benzoate Ring) | ~8.11 | m | 2H |

| Aromatic Protons (Cyanophenyl Ring) | ~7.69 | m | 2H |

| Aromatic Protons (Cyanophenyl Ring) | ~7.19 | m | 2H |

| Aromatic Protons (Benzoate Ring) | ~6.98 | m | 2H |

| -OCH₂- (Alkyl Chain) | ~4.05 | t | 2H |

| -(CH₂)₁₂- (Alkyl Chain) | ~1.20-1.83 | m | 24H |

| -CH₃ (Alkyl Chain) | ~0.88 | t | 3H |

In the solid or liquid crystalline state, molecular motion is restricted. Solid-state NMR (ssNMR) can probe the anisotropic interactions (like dipolar couplings and chemical shift anisotropy) that are averaged out in solution. This provides invaluable information on local ordering, molecular orientation, and dynamics within the mesophases. For liquid crystals like 4-Cyanophenyl 4-(tetradecyloxy)benzoate, techniques such as Magic Angle Spinning (MAS) are employed to narrow the broad lines typically observed in solid samples, allowing for the resolution of individual carbon sites. By studying the changes in chemical shifts and line widths as a function of temperature, one can monitor the degree of orientational order and characterize the dynamics associated with phase transitions.

X-ray Diffraction (XRD) for Crystalline and Mesophase Structural Characterization

X-ray diffraction is the most direct method for determining the three-dimensional arrangement of molecules in both crystalline and liquid crystalline (mesophase) states. Powder XRD is used to analyze the structure of the crystalline solid at temperatures below the melting point. A study on the analogous compound, 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate, revealed a monoclinic crystal system. nih.gov It is highly probable that 4-Cyanophenyl 4-(tetradecyloxy)benzoate would crystallize in a similar fashion, with molecules packed in a layered arrangement.

In the liquid crystalline phases (e.g., smectic or nematic), XRD patterns provide key structural parameters. For a smectic phase, one would expect to see a sharp reflection at a small angle, corresponding to the smectic layer spacing (d), and a diffuse reflection at a wide angle, related to the average distance between molecules within a layer. For a nematic phase, only the diffuse wide-angle scattering is observed, indicating long-range orientational order but no positional order. By measuring these parameters as a function of temperature, the nature of the different mesophases and the transitions between them can be accurately characterized.

Table 3: Predicted Crystal Data for 4-Cyanophenyl 4-(tetradecyloxy)benzoate Data is extrapolated from the closely related compound 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate. nih.gov

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c (or similar) |

| a (Å) | ~22.9 |

| b (Å) | ~9.2 |

| c (Å) | ~13.3 |

| β (°) | ~100.7 |

| Volume (ų) | ~2755 |

| Z (Molecules per unit cell) | 4 |

Small-Angle X-ray Scattering (SAXS) for Long-Range Periodicity Determination

Small-Angle X-ray Scattering (SAXS) is an essential technique for determining the long-range periodic structures that characterize liquid crystalline phases, such as the layer spacing in smectic phases. By analyzing the scattering pattern at small angles, typically below 10 degrees, the dimensional characteristics of the supramolecular arrangement can be quantified. For calamitic liquid crystals like 4-Cyanophenyl 4-(tetradecyloxy)benzoate, SAXS is instrumental in identifying the presence of lamellar ordering.

In a typical SAXS experiment, a collimated beam of X-rays is passed through the sample, and the scattered radiation is collected on a 2D detector. For a smectic phase, the presence of a layered structure gives rise to a sharp reflection in the small-angle region. The position of this reflection, q, is related to the layer spacing, d, by Bragg's law in reciprocal space: d = 2π/q.

Studies on homologous series of n-alkyl 4'-cyanobiphenyl-4-carboxylates have demonstrated that the layer spacing in smectic A (SmA) phases is often close to the molecular length. For 4-Cyanophenyl 4-(tetradecyloxy)benzoate, the extended molecular length can be estimated, and SAXS measurements would be expected to reveal a layer spacing consistent with this length in a SmA phase, or a tilted arrangement in a smectic C (SmC) phase.

Table 1: Illustrative SAXS Data for a Hypothetical Smectic A Phase of 4-Cyanophenyl 4-(tetradecyloxy)benzoate

| Scattering Vector (q) (Å⁻¹) | Layer Spacing (d) (Å) | Phase Identification |

| 0.209 | 30.0 | Smectic A |

Note: This data is illustrative and based on typical values for similar liquid crystals.

Wide-Angle X-ray Scattering (WAXS) for Intramolecular Conformation and Short-Range Order

While SAXS probes long-range order, Wide-Angle X-ray Scattering (WAXS) provides information about the short-range order and intramolecular correlations. The WAXS pattern is characterized by diffuse scattering features that correspond to the average distances between molecules.

In the nematic phase, the WAXS pattern of an unaligned sample typically shows a broad halo at a scattering angle corresponding to the average intermolecular distance, which is related to the molecular width. For an aligned sample, this halo resolves into two diffuse crescents perpendicular to the director axis. In a smectic phase, the WAXS pattern provides information about the in-plane molecular arrangement. A diffuse halo indicates liquid-like order within the smectic layers.

For 4-Cyanophenyl 4-(tetradecyloxy)benzoate, the WAXS pattern in its mesophases would be expected to show a diffuse peak at a d-spacing of approximately 4-5 Å, which is characteristic of the lateral spacing between the rod-like molecules.

Elucidation of Molecular Packing Arrangements in Anisotropic Phases

The combination of SAXS and WAXS data allows for a comprehensive understanding of the molecular packing in the anisotropic phases of 4-Cyanophenyl 4-(tetradecyloxy)benzoate. For instance, the presence of a sharp layer reflection in SAXS and a diffuse halo in WAXS is a strong indicator of a smectic A or smectic C phase, where there is long-range positional order in one dimension (layering) but only short-range positional order within the layers.

The degree of molecular tilt in a smectic C phase can be determined by comparing the layer spacing from SAXS with the calculated molecular length. Furthermore, temperature-dependent X-ray diffraction studies can reveal phase transitions and changes in the molecular packing.

Polarized Optical Microscopy (POM) for Observation of Anisotropic Textures

Polarized Optical Microscopy (POM) is a fundamental and powerful technique for the identification of liquid crystalline phases and the study of their macroscopic textures. The birefringence of liquid crystals, arising from their anisotropic nature, causes them to interact with polarized light, producing characteristic textures that act as fingerprints for different mesophases.

Methodological Approaches for Thermal Transition and Texture Evolution Studies

In a typical POM setup, the sample is placed between two crossed polarizers on a temperature-controlled stage. As the sample is heated or cooled through its phase transitions, the changes in the observed optical textures are monitored. For 4-Cyanophenyl 4-(tetradecyloxy)benzoate, upon cooling from the isotropic liquid, the formation of a nematic phase would be indicated by the appearance of a threaded or Schlieren texture. Further cooling into a smectic A phase would result in the formation of a focal-conic fan or homeotropic texture.

The transition temperatures observed via POM can be correlated with those obtained from differential scanning calorimetry (DSC) to provide a complete picture of the thermotropic behavior of the compound.

Characterization of Optical Anisotropy and Domain Structures

The textures observed under POM provide rich information about the optical anisotropy and the arrangement of molecular domains. In a Schlieren texture, dark brushes correspond to regions where the molecular director is aligned with the polarizer or analyzer. The points where these brushes meet are topological defects known as disclinations.

In a focal-conic fan texture, characteristic of smectic A phases, the layers are arranged in a series of conical domains. The application of shear or electric fields can induce alignment in the sample, leading to monodomain textures which appear uniformly dark (in the case of homeotropic alignment) or bright when rotated between the crossed polarizers.

Computational Chemistry and Theoretical Modeling of Molecular Behavior

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for calculating the properties of molecules, including their geometry and energy.

The flexible tetradecyloxy chain of 4-Cyanophenyl 4-(tetradecyloxy)benzoate allows for a multitude of possible conformations. DFT calculations are employed to determine the most stable three-dimensional arrangements of the molecule by optimizing its geometry to a minimum energy state. This process involves exploring the potential energy surface of the molecule, identifying low-energy conformers, and calculating their relative energies.

Table 1: Illustrative Conformational Energetics of a Model Short-Chain Alkyl Benzoate (B1203000) (Calculated via DFT)

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.85 |

Note: This table is illustrative and based on general findings for alkyl esters. The actual energy values for 4-Cyanophenyl 4-(tetradecyloxy)benzoate would require specific calculations.

The electronic behavior of 4-Cyanophenyl 4-(tetradecyloxy)benzoate is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic transition properties.

DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO. For molecules like 4-Cyanophenyl 4-(tetradecyloxy)benzoate, the HOMO is typically localized on the electron-rich benzoate moiety, while the LUMO is concentrated on the electron-withdrawing cyanophenyl group. The energy gap is a key factor in determining the wavelength of light absorption, which is relevant for potential applications in optoelectronic devices. Theoretical studies on related cyanophenyl compounds have shown that the HOMO-LUMO gap can be tuned by modifying the molecular structure.

Table 2: Representative Frontier Molecular Orbital Data for a Cyanophenyl Benzoate System (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Primary Contribution |

| LUMO | -1.52 | π* orbitals of the cyanophenyl ring |

| HOMO | -6.78 | π orbitals of the benzoate ring |

| HOMO-LUMO Gap | 5.26 | - |

Note: This data is representative of a generic cyanophenyl benzoate system and serves for illustrative purposes. The exact values for 4-Cyanophenyl 4-(tetradecyloxy)benzoate would differ.

The electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction sites. The ESP is calculated using DFT and mapped onto the electron density surface.

For 4-Cyanophenyl 4-(tetradecyloxy)benzoate, the ESP map would reveal regions of negative potential (typically colored red) around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the ester group. These areas are prone to electrophilic attack and are key sites for hydrogen bonding and other electrostatic interactions. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the phenyl rings. This information is vital for understanding how molecules of 4-Cyanophenyl 4-(tetradecyloxy)benzoate will interact with each other to form liquid crystalline phases.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Collective Phenomena

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a system of molecules. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the collective phenomena that are characteristic of liquid crystal phases.

In the liquid crystalline state, molecules of 4-Cyanophenyl 4-(tetradecyloxy)benzoate exhibit both rotational and translational motion. MD simulations can quantify these dynamics by calculating parameters such as the rotational correlation time and the diffusion coefficient. These simulations can reveal how the long tetradecyloxy chain affects the molecule's ability to reorient and move within the mesophase. The dynamics are typically anisotropic, with faster motion along the long molecular axis than perpendicular to it.

The formation of liquid crystal phases is a direct consequence of anisotropic intermolecular interactions. MD simulations, using force fields derived from quantum mechanical calculations or experimental data, can probe the nature and strength of these interactions. For 4-Cyanophenyl 4-(tetradecyloxy)benzoate, the key interactions include van der Waals forces between the aromatic cores and alkyl chains, as well as electrostatic interactions involving the polar cyano and ester groups.

By simulating a large ensemble of molecules, MD can predict the emergence of orientational order, which is quantified by the nematic order parameter. This parameter measures the degree to which the long molecular axes of the molecules align with a common director. Simulations on similar cyanophenyl-containing liquid crystals have demonstrated the crucial role of dipole-dipole interactions in promoting the formation of ordered phases. researchgate.net The long alkyl chains also play a significant role in stabilizing smectic phases through their tendency to segregate and form layered structures.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Approaches in Mesogen Design

The design of novel mesogens with tailored properties has traditionally been a resource-intensive process, relying heavily on iterative synthesis and experimental characterization. However, the advent of computational chemistry has opened new avenues for the a priori prediction of a material's physical and chemical characteristics based on its molecular structure. Quantitative Structure-Property Relationship (QSPR) models, in particular, establish a mathematical correlation between molecular descriptors and macroscopic properties. researchgate.net These descriptors are numerical representations of a molecule's topological, geometrical, and electronic features.

In recent years, machine learning algorithms have been increasingly integrated with QSPR to develop more sophisticated and predictive models, capable of navigating the complex, non-linear relationships that often govern the behavior of liquid crystals. nih.gov For mesogens like 4-Cyanophenyl 4-(tetradecyloxy)benzoate, these models can be trained on existing data from homologous series or related compounds to predict key properties such as transition temperatures, mesophase type, and optical anisotropy.

Predictive Modeling of Molecular Self-Assembly Tendencies

The self-assembly of mesogenic molecules into distinct liquid crystalline phases is a complex phenomenon dictated by a subtle interplay of intermolecular interactions, including van der Waals forces, π-π stacking, and dipole-dipole interactions. The polar terminal cyano group in 4-Cyanophenyl 4-(tetradecyloxy)benzoate, for instance, plays a crucial role in promoting the antiparallel arrangement of molecules, which is a hallmark of the smectic A phase commonly observed in such compounds.

Predictive modeling of these self-assembly tendencies often employs a combination of molecular dynamics (MD) simulations and quantum chemical calculations. MD simulations can provide insights into the collective behavior of molecules and the spontaneous formation of ordered structures from an isotropic melt. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate molecular properties like dipole moment, polarizability, and electrostatic potential, which are critical for understanding the nature and strength of intermolecular interactions. frontiersin.org

For a molecule like 4-Cyanophenyl 4-(tetradecyloxy)benzoate, a predictive model for self-assembly would typically involve the following steps:

Conformational Analysis: Identifying the most stable molecular conformations.

Dimer Interaction Energy Calculations: Quantifying the interaction energies for different dimeric arrangements (e.g., parallel, antiparallel, T-shaped) to determine the most favorable intermolecular packing.

Calculation of Molecular Descriptors: Generating a set of descriptors that capture the key structural and electronic features of the molecule.

These calculated parameters can then be used as inputs for QSPR or machine learning models to predict the likelihood of forming specific mesophases.

Illustrative Data Table: Predicted Self-Assembly Propensity

| Molecular Descriptor | Calculated Value for 4-Cyanophenyl 4-(tetradecyloxy)benzoate | Correlation with Smectic A Phase Stability |

| Molecular Length (Å) | 35.2 | Positive |

| Aspect Ratio | 4.8 | Positive |

| Dipole Moment (Debye) | 6.5 | Positive (for antiparallel correlation) |

| Polarizability (ų) | 55.8 | Positive |

| HOMO-LUMO Gap (eV) | 4.2 | Negative |

This table is for illustrative purposes and the values are hypothetical, based on typical ranges for similar liquid crystals.

Computational Screening of Analogous Mesogenic Systems

One of the most powerful applications of QSPR and machine learning in materials science is the ability to perform high-throughput computational screening of virtual compound libraries. nih.gov This allows for the rapid identification of promising new mesogen candidates with desired properties before embarking on their synthesis.

For 4-Cyanophenyl 4-(tetradecyloxy)benzoate, a computational screening study could explore the effect of systematic structural modifications on its mesogenic behavior. For example, one could investigate:

Varying the length of the alkoxy chain: To study its influence on the melting point and the stability of the smectic phase.

Introducing lateral substituents: To modulate the intermolecular spacing and potentially induce different mesophases.

Replacing the cyano group with other polar moieties: To explore the impact on the dipole moment and the resulting intermolecular interactions.

A trained QSPR or machine learning model can predict the properties of these virtual analogues, allowing researchers to prioritize the most promising candidates for experimental validation.

Illustrative Data Table: Computational Screening of Analogues

| Analogue of 4-Cyanophenyl 4-(tetradecyloxy)benzoate | Modification | Predicted Nematic-Isotropic Transition Temperature (°C) | Predicted Smectic A-Nematic Transition Temperature (°C) |

| Analogue 1 | Tetradecyloxy chain changed to Dodecyloxy | 105 | 95 |

| Analogue 2 | Tetradecyloxy chain changed to Hexadecyloxy | 115 | 108 |

| Analogue 3 | Lateral Fluoro substituent on the cyanophenyl ring | 100 | 88 |

| Analogue 4 | Cyano group replaced with a Nitro group | 120 | Not predicted |

This table is for illustrative purposes and the values are hypothetical, based on established structure-property relationships in liquid crystals.

Advanced Functional Integration and Device Concepts

Principles of Electro-Optical Modulation in Liquid Crystal Devices

Electro-optical modulation in liquid crystal devices (LCDs) is predicated on the ability to control the orientation of liquid crystal molecules with an applied electric field, thereby altering the optical properties of the material. The performance of such devices is intrinsically linked to the molecular characteristics of the liquid crystal employed.

The molecular structure of 4-Cyanophenyl 4-(tetradecyloxy)benzoate, featuring a rigid core and a terminal cyano group, results in a significant dipole moment. This inherent polarity is fundamental to its behavior in an electric field. In the absence of an external field, the elongated molecules of this liquid crystal will align in a direction determined by the surface treatment of the device's substrate.

When an electric field is applied, the dipole moment of the molecules experiences a torque, causing them to reorient themselves to align with the field. The speed and nature of this reorientation are influenced by several factors, including the strength of the electric field, the viscosity of the liquid crystal material, and the elastic constants of the liquid crystal phase. The long tetradecyloxy chain contributes to the material's viscosity and influences the temperature range over which the liquid crystalline phase is stable.

The reorientation of 4-Cyanophenyl 4-(tetradecyloxy)benzoate molecules under an electric field forms the basis for optical switching. In a typical display application, the liquid crystal is placed between two polarizers. The change in the orientation of the liquid crystal molecules alters the polarization of light passing through it.

OFF State (No Electric Field): The liquid crystal molecules are aligned in a specific configuration (e.g., twisted nematic). This alignment rotates the polarization of incident light, allowing it to pass through the second polarizer.

The contrast ratio, response time, and viewing angle of such a display are all critically dependent on the physical properties of the liquid crystal, including its birefringence (the difference between the refractive indices for light polarized parallel and perpendicular to the molecular director) and its dielectric anisotropy (the difference in permittivity parallel and perpendicular to the director). The presence of the cyano group typically leads to a positive dielectric anisotropy, which is essential for many common display modes.

Application in Responsive Soft Matter Systems and Sensor Platforms

The sensitivity of liquid crystals like 4-Cyanophenyl 4-(tetradecyloxy)benzoate to their environment makes them excellent candidates for use in responsive soft matter and sensor technologies.

Stimuli-responsive actuators are materials that change their shape or size in response to an external trigger. Liquid crystal elastomers (LCEs), which are lightly cross-linked polymer networks with liquid crystalline mesogens, can be designed to exhibit significant mechanical actuation.

By incorporating a molecule like 4-Cyanophenyl 4-(tetradecyloxy)benzoate into a polymer network, it is conceptually possible to create an actuator that responds to electric fields. The application of an electric field would cause the liquid crystal domains to reorient, leading to a macroscopic shape change in the elastomer. The long alkyl chain of the tetradecyloxy group could influence the flexibility and response of the resulting polymer network.

The ordered nature of liquid crystals can be disrupted by the presence of analytes, forming the basis of a sensing mechanism. The alignment of 4-Cyanophenyl 4-(tetradecyloxy)benzoate at an interface can be precisely controlled. If this interface is then exposed to a chemical or biological agent, the binding of the analyte can disturb the ordered liquid crystal layer.

This disturbance can be detected optically, as it will change the way light interacts with the liquid crystal film. For example, a change from a uniform alignment to a disordered state can be easily visualized using polarized light. The specificity of such a sensor could be tuned by functionalizing the surface to bind to specific target molecules. The long tetradecyloxy chain could play a role in the sensitivity and response time of such a sensor by influencing the intermolecular interactions at the sensing interface.

Integration into Photonic and Optoelectronic Architectures

The ability to modulate the refractive index of 4-Cyanophenyl 4-(tetradecyloxy)benzoate with an electric field allows for its integration into various photonic and optoelectronic devices beyond simple displays.

For instance, it could be used as the active material in tunable photonic crystals, where the bandgap of the crystal could be shifted by applying a voltage. This would enable the creation of tunable filters and optical switches. Similarly, it could be infiltrated into the voids of a photonic crystal fiber, allowing for the creation of all-optical switches and modulators where the light guiding properties of the fiber are controlled by an external electric field. The specific refractive index and birefringence of 4-Cyanophenyl 4-(tetradecyloxy)benzoate would be key design parameters for such applications.

Waveguiding and Light Control Concepts

The ability to guide and control light at microscopic scales is fundamental to modern photonics. Nematic liquid crystals (NLCs), such as 4-Cyanophenyl 4-(tetradecyloxy)benzoate, are promising materials for these applications due to their large, tunable optical birefringence. optica.org Birefringence is the property of a material having a refractive index that depends on the polarization and propagation direction of light. In NLCs, the rod-like molecules can be aligned by external fields (electric or magnetic) or by surface anchoring, allowing for the dynamic manipulation of the refractive index.

Research into nematic liquid crystals has demonstrated their potential for creating various photonic elements, including microlenses, waveguides, and polarization converters. optica.orgresearchgate.net For instance, specific director profiles within a bulk nematic fluid can create birefringent profiles that act as polarization-selective microlenses. researchgate.net Light with a polarization that aligns with the extraordinary refractive index (n_e) of the liquid crystal will be focused, while the orthogonal polarization, experiencing the ordinary refractive index (n_o), passes through unaffected. researchgate.net The focal length of such a liquid crystal-based lens can be tuned by applying a low-frequency electric field. researchgate.net

The principle of light guiding in these materials relies on the creation of a graded refractive index profile, which can confine and direct light. In materials with high birefringence, the difference between n_e and n_o is significant, allowing for strong light confinement. aps.org The ability to reorient the liquid crystal molecules with an external field provides a mechanism for active control over the light path, enabling applications in optical switching and routing.

| Property | Description | Relevance to 4-Cyanophenyl 4-(tetradecyloxy)benzoate |

| Birefringence (Δn) | The difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. | As a cyanophenyl benzoate (B1203000) derivative, it is expected to have a high positive birefringence, crucial for waveguiding and light control. |

| Dielectric Anisotropy (Δε) | The difference between the dielectric permittivity parallel and perpendicular to the molecular director. | The terminal cyano group imparts a large positive dielectric anisotropy, enabling low-voltage switching and control. |

| Nematic Phase Range | The temperature range over which the material exhibits the nematic liquid crystal phase. | The long tetradecyloxy chain suggests a stable and broad nematic range, beneficial for device operation under varying temperatures. |

Luminescent Properties and Energy Transfer Mechanisms

Liquid crystals that exhibit luminescence are of great interest for applications in displays, sensors, and lighting. The incorporation of luminophores into a liquid crystalline matrix, or the design of intrinsically luminescent liquid crystals, allows for the combination of ordered fluid properties with light emission. The cyanophenyl group in 4-Cyanophenyl 4-(tetradecyloxy)benzoate is a known chromophore that can participate in energy transfer processes.

In the context of liquid crystal systems, energy transfer (ET) refers to the non-radiative transfer of electronic excitation energy from a donor molecule to an acceptor molecule. nih.gov The efficiency of this process is highly dependent on the distance between the donor and acceptor and their relative orientation, factors that can be controlled by the ordered environment of a liquid crystal host.

While 4-Cyanophenyl 4-(tetradecyloxy)benzoate itself may not be strongly luminescent, it can act as a host for luminescent guest molecules (dopants). The ordered arrangement of the liquid crystal can facilitate efficient energy transfer from the host to the guest, leading to enhanced or polarized emission from the dopant. For instance, studies on cyanobiphenyl-based liquid crystals have shown that they can be effective hosts for lanthanide-doped nanomaterials, where the liquid crystal structure influences the energy transfer and subsequent light upconversion or downshifting. nih.gov

Furthermore, the cyanophenyl moiety can be involved in the formation of excimers (excited dimers) in the condensed phase, which can have distinct luminescent properties compared to the monomer emission. The formation and emission of excimers are sensitive to the molecular arrangement and intermolecular distances, which are influenced by the liquid crystalline phase.

Research on related cyanobiphenyl liquid crystals doped with nanoparticles has also shown that the local ordering of the liquid crystal molecules can be affected, which in turn influences the material's optical and electrical properties. rsc.org This interaction can be exploited to tune the luminescent output of a composite system.

| Process | Description | Potential Role of 4-Cyanophenyl 4-(tetradecyloxy)benzoate |

| Host for Guest Emitters | The liquid crystal provides an ordered matrix for luminescent dopants. | The nematic phase can align guest molecules, leading to polarized emission and potentially enhanced energy transfer. |

| Energy Transfer Donor/Acceptor | The cyanophenyl group can absorb energy and transfer it to a suitable acceptor. | Can participate in Förster or Dexter energy transfer mechanisms with appropriate dopants. |

| Excimer Formation | Formation of excited-state dimers between adjacent cyanophenyl moieties. | The liquid crystalline ordering can influence the formation and emission characteristics of excimers. |

Research into Membranes and Separation Technologies

The ordered, yet fluid, nature of liquid crystals presents intriguing possibilities for their use in membrane and separation technologies. The anisotropic arrangement of molecules in liquid crystalline phases can create nano-scale channels and domains with specific transport properties.

Selective Permeability and Molecular Transport in Organized Media

Liquid crystal membranes can offer a unique combination of high permeability and selectivity for the transport of molecules. The principle lies in the creation of well-defined pathways for transport within the liquid crystalline matrix. For calamitic liquid crystals like 4-Cyanophenyl 4-(tetradecyloxy)benzoate, the alignment of the molecules can create regions with different transport characteristics.

In the smectic phase, the layered structure can act as a barrier to transport across the layers, while allowing for faster diffusion within the layers. In the nematic phase, the orientational order without positional order can still lead to anisotropic diffusion. The long alkyl chains of 4-Cyanophenyl 4-(tetradecyloxy)benzoate would tend to self-assemble, creating nano-segregated domains that could be selectively permeable to molecules of a certain size or polarity.

While the direct use of calamitic liquid crystals like the one for large-scale liquid-liquid separation is still an area of active research, the fundamental concepts are being explored. acs.orgnih.gov The challenges in creating stable, large-area liquid crystal membranes have led to research into polymer-stabilized and composite liquid crystal systems. These approaches aim to combine the selective transport properties of liquid crystals with the mechanical robustness of polymers.

Ion Conduction in Aligned Liquid Crystalline Systems

The transport of ions is critical for many electrochemical devices, such as batteries and sensors. In conventional isotropic liquids, ion transport is uniform in all directions. However, in an aligned liquid crystal, ion transport can be highly anisotropic. The elongated liquid crystal molecules can create pathways that facilitate ion movement parallel to the director, while hindering it in the perpendicular direction.

For a non-ionic liquid crystal like 4-Cyanophenyl 4-(tetradecyloxy)benzoate, ion conduction would rely on the presence of dissolved ionic species (impurities or intentionally added salts). The presence of ions in liquid crystals is often considered a detriment in display applications, as it can lead to performance degradation. mdpi.com However, this same property can be harnessed for applications where controlled ion transport is desired.

The mobility of ions within the liquid crystal matrix is influenced by the viscosity of the medium and the interactions between the ions and the liquid crystal molecules. The cyano group of 4-Cyanophenyl 4-(tetradecyloxy)benzoate, with its large dipole moment, can interact with ions, potentially influencing their transport pathways. Research on ion transport in liquid crystals has shown that the anisotropic nature of the medium can lead to a significant difference in conductivity measured parallel and perpendicular to the liquid crystal director. elsevierpure.com

The development of nanostructured liquid crystals, including smectic and columnar phases, has opened up new avenues for creating materials with one-, two-, or three-dimensional ion transport channels. atlas.jp While 4-Cyanophenyl 4-(tetradecyloxy)benzoate primarily exhibits nematic and smectic phases, the principles of anisotropic ion transport would still apply.

| Parameter | Anisotropic Behavior in Aligned Liquid Crystal | Implication for 4-Cyanophenyl 4-(tetradecyloxy)benzoate |

| Ionic Mobility (µ) | µ_parallel > µ_perpendicular | Ions would move more freely along the direction of molecular alignment. |

| Electrical Conductivity (σ) | σ_parallel > σ_perpendicular | The electrical conductivity would be higher when measured parallel to the director. |

| Diffusion Coefficient (D) | D_parallel > D_perpendicular | Molecules and ions would diffuse faster along the alignment axis. |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Supramolecular Architectures with 4-Cyanophenyl 4-(tetradecyloxy)benzoate Derivatives

The inherent self-assembly properties of 4-Cyanophenyl 4-(tetradecyloxy)benzoate and its derivatives are a fertile ground for the construction of novel supramolecular architectures. The molecular design, featuring a polar cyano-terminated phenyl benzoate (B1203000) moiety and a nonpolar alkyl chain, drives the formation of ordered structures. mdpi.com Researchers are increasingly focusing on modifying this basic structure to create more complex and functional supramolecular systems.

Derivatives of 4-Cyanophenyl 4-(tetradecyloxy)benzoate are being explored for their ability to form intricate nanostructures through microphase separation. mdpi.com For instance, the synthesis of block copolymers incorporating cyano-terminated phenyl benzoate side chains has demonstrated the formation of hexagonal cylinder structures. mdpi.com These precisely controlled nanostructures have potential applications in microfabrication, filtration membranes, and advanced conductive films. mdpi.com The interplay of intermolecular interactions, such as the close arrangement of cyano groups and carbonyloxy groups, plays a crucial role in dictating the final supramolecular arrangement. oup.com Future work in this area will likely involve the synthesis of new derivatives with varied chain lengths and core modifications to tune the resulting architectures for specific applications.

| Derivative Type | Supramolecular Architecture | Potential Application |

| Block Copolymers | Hexagonal Cylinder Structures | Microfabrication Templates |

| Fluorinated Analogues | Nematic Phases with Wide Thermal Range | Advanced Display Technologies |

| Hydrogen-Bonding Derivatives | Homeotropically Aligned Films | Liquid Crystal-Based Sensors |

Integration into Hybrid Organic-Inorganic Advanced Materials

The integration of 4-Cyanophenyl 4-(tetradecyloxy)benzoate and its derivatives into hybrid organic-inorganic materials represents a promising avenue for creating advanced functional materials. These hybrid materials can combine the desirable properties of both organic liquid crystals (e.g., responsiveness to external stimuli) and inorganic components (e.g., durability and specific electronic properties).

One area of exploration is the development of electrochromic materials. By incorporating molecules with polar groups, such as the cyano group in 4-Cyanophenyl 4-(tetradecyloxy)benzoate, into an inorganic polysilsesquioxane network, it is possible to create materials that change color in response to an electric field. nih.gov The liquid crystalline nature of the organic component can enhance the alignment and switching properties of the hybrid material. Future research will focus on optimizing the interface between the organic and inorganic components to improve performance and stability, opening up applications in smart windows, displays, and sensors.

Advancements in Computational Predictive Design for Mesogenic Systems

Computational modeling and predictive design are becoming indispensable tools in the study of mesogenic systems, including those based on 4-Cyanophenyl 4-(tetradecyloxy)benzoate. Quantum chemical calculations and molecular dynamics simulations can provide deep insights into the structure-property relationships that govern liquid crystalline behavior. researchgate.net

These computational approaches allow for the prediction of key parameters such as phase transition temperatures, dielectric anisotropy, and molecular conformations. researchgate.net For example, density functional theory (DFT) can be used to understand the influence of molecular modifications, such as the introduction of fluorine atoms, on the stability and properties of the mesophases. researchgate.net By accurately predicting the behavior of new molecular designs, computational methods can significantly accelerate the discovery and development of novel liquid crystal materials with tailored properties, reducing the need for extensive and time-consuming experimental synthesis and characterization.

| Computational Method | Predicted Property | Impact on Research |

| Quantum Chemical Calculations | Dielectric Anisotropy, Molecular Conformation | Rational design of molecules with specific electronic properties. |

| Molecular Dynamics Simulations | Phase Transition Temperatures, Self-Assembly Behavior | Understanding the formation of liquid crystal phases and supramolecular structures. |

| Density Functional Theory (DFT) | Stability of Mesophases, Effect of Substituents | Targeted synthesis of materials with desired thermal and physical properties. |

Towards Sustainable Synthesis and Green Chemistry Approaches in Liquid Crystal Research

The chemical industry, including the synthesis of liquid crystals, is increasingly moving towards more sustainable and environmentally friendly practices. researchgate.net The principles of green chemistry, which focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency, are being applied to the production of 4-Cyanophenyl 4-(tetradecyloxy)benzoate and related compounds. jddhs.combeilstein-journals.org

Future research in this area will focus on several key strategies. One-pot synthesis techniques are being developed to reduce the number of reaction steps and minimize the generation of byproducts. researchgate.net The use of hazardous organic solvents is being addressed by exploring greener alternatives, such as biodegradable solvents or even solvent-free reaction conditions. nih.gov Furthermore, energy-efficient synthesis methods, such as microwave-assisted synthesis, are being investigated to reduce reaction times and energy consumption. jddhs.com These green chemistry approaches not only reduce the environmental impact of liquid crystal production but can also lead to more cost-effective and efficient manufacturing processes. researchgate.net

| Green Chemistry Approach | Objective | Example Application |

| One-Pot Synthesis | Reduce reaction steps and waste. | Parallel synthesis of liquid crystal homologues. researchgate.net |

| Use of Greener Solvents | Minimize the use of toxic and volatile organic compounds. | Replacement of benzene with less toxic alternatives like toluene. nih.gov |

| Microwave-Assisted Synthesis | Reduce reaction time and energy consumption. | Faster and more energy-efficient synthesis of liquid crystal precursors. jddhs.com |

| Biocatalysis | Use of enzymes for more selective and milder reaction conditions. | Enzymatic esterification to form the benzoate ester linkage. |

Q & A

Q. What are the recommended synthesis protocols for 4-Cyanophenyl 4-(tetradecyloxy)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification reactions between 4-cyanophenol derivatives and alkyloxybenzoic acids. For example, refluxing substituted benzaldehydes with precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours is a common method . Optimization may include adjusting molar ratios, solvent polarity (e.g., ethanol vs. DMF), and reaction temperature to improve yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the pure compound, particularly given the long alkyl chain’s tendency to trap impurities .

Q. How can researchers characterize the purity and structural integrity of 4-Cyanophenyl 4-(tetradecyloxy)benzoate?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the cyanophenyl group and tetradecyloxy chain.

- FT-IR to verify ester carbonyl (C=O) stretching (~1720 cm⁻¹) and nitrile (C≡N) absorption (~2230 cm⁻¹) .

- HPLC or GC-MS for purity assessment, especially given the compound’s potential degradation during storage .

Note: Physical properties like melting point are often unavailable for this compound, necessitating reliance on spectral data .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure (GHS signal word: "Warning") .

- Personal protective equipment (PPE) : Use P95/P1 respirators for dust control, chemical-resistant gloves, and full-body protective clothing .

- Storage : Avoid long-term storage due to degradation risks; store in airtight containers under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How does the tetradecyloxy chain influence the compound’s mesomorphic properties in liquid crystal research?

The tetradecyloxy chain enhances liquid crystalline behavior by promoting molecular alignment via van der Waals interactions. Researchers should design differential scanning calorimetry (DSC) experiments to identify phase transitions (e.g., smectic-to-nematic) and polarized optical microscopy (POM) to observe texture changes. Comparative studies with shorter-chain analogs (e.g., hexyl or octyl derivatives) can isolate chain-length effects .

Q. What methodological challenges arise in resolving contradictions between computational predictions and experimental data for this compound?

- Missing physicochemical data : Critical parameters like log Pow, water solubility, and vapor pressure are often absent, complicating computational modeling .

- Experimental validation : Use molecular dynamics simulations to predict alkyl chain flexibility, followed by X-ray crystallography (if crystalline) or SAXS for phase behavior validation .

Q. How can researchers mitigate stability issues during biological assays or material applications?

Q. What strategies are recommended for analyzing reproductive toxicity or mutagenicity given limited toxicological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。